

# An In-depth Technical Guide to Benzyl 4-formylcyclohexylcarbamate

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## Compound of Interest

Compound Name:	Benzyl 4-formylcyclohexylcarbamate
Cat. No.:	B113280

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## Introduction

**Benzyl 4-formylcyclohexylcarbamate** is a bifunctional organic molecule of significant interest in the fields of medicinal chemistry and organic synthesis. Its structure, incorporating a reactive aldehyde group and a carbamate-protected amine on a cyclohexane scaffold, makes it a valuable intermediate for the synthesis of a diverse range of complex molecules, particularly in the development of novel therapeutics.<sup>[1][2]</sup> This guide provides a comprehensive overview of the known chemical properties, a plausible synthetic approach, and the potential applications of this compound in drug discovery.

## Chemical Properties

**Benzyl 4-formylcyclohexylcarbamate** exists as two geometric isomers: cis and trans. The majority of commercially available information pertains to these isomers. While specific experimental data such as melting point, boiling point, and solubility are not readily available in the public domain, a summary of the known properties is presented below.

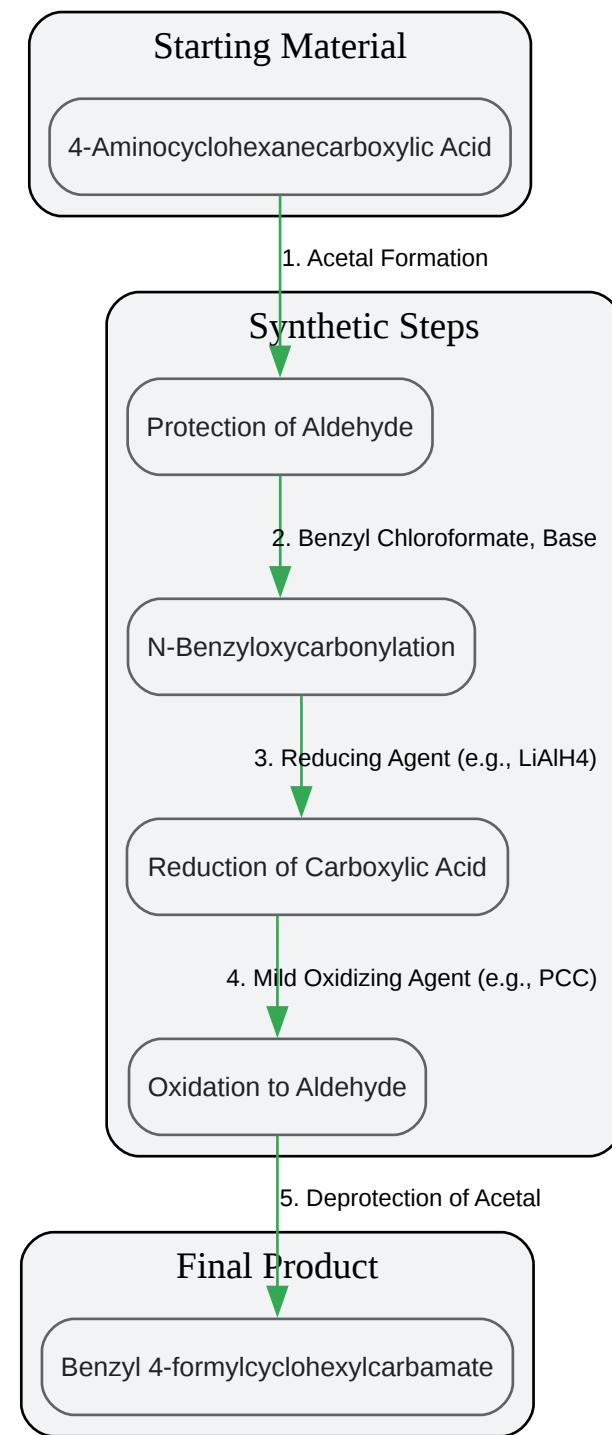
Property	Data	Source(s)
Molecular Formula	C <sub>15</sub> H <sub>19</sub> NO <sub>3</sub>	[2][3]
Molecular Weight	261.32 g/mol	[2][3]
Appearance	White solid	[2]
Purity	≥ 97% to ≥ 98% (by HPLC)	[2]
Storage Conditions	0-8 °C or under -20°C in an inert atmosphere	[2][4]
CAS Number (cis)	917022-26-5	[2]
CAS Number (trans)	412357-50-7	
SMILES (cis)	O=C(OCC1=CC=CC=C1)N[C@H]2CC--INVALID-LINK--CC2	[3]
InChI (cis)	1S/C15H19NO3/c17-10-12-6-8-14(9-7-12)16-15(18)19-11-13-4-2-1-3-5-13/h1-5,10,12,14H,6-9,11H2,(H,16,18)/t12-,14+	[3]

## Synthesis

A definitive, detailed experimental protocol for the synthesis of **Benzyl 4-formylcyclohexylcarbamate** is not widely published. However, based on fundamental organic chemistry principles and information regarding the synthesis of related compounds, a plausible synthetic route involves the protection of the amino group of a 4-aminocyclohexanecarbaldehyde derivative with a benzylloxycarbonyl (Cbz) group.

A general method for the N-benzylloxycarbonylation of an amine involves its reaction with benzyl chloroformate in the presence of a base.<sup>[5]</sup> The starting material would likely be a protected form of 4-aminocyclohexanecarbaldehyde, where the aldehyde is protected as an acetal to prevent side reactions. The Cbz group is a common amine protecting group in organic synthesis due to its stability under various conditions and its ease of removal by catalytic hydrogenation.

Below is a diagram illustrating a potential synthetic workflow.



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Caption: Plausible synthetic workflow for **Benzyl 4-formylcyclohexylcarbamate**.

## Experimental Protocol: General N-Benzylloxycarbonylation

The following is a generalized protocol for the N-benzylloxycarbonylation step, based on literature procedures for similar transformations.<sup>[5]</sup> Note: This is a hypothetical procedure and would require optimization for the specific substrate.

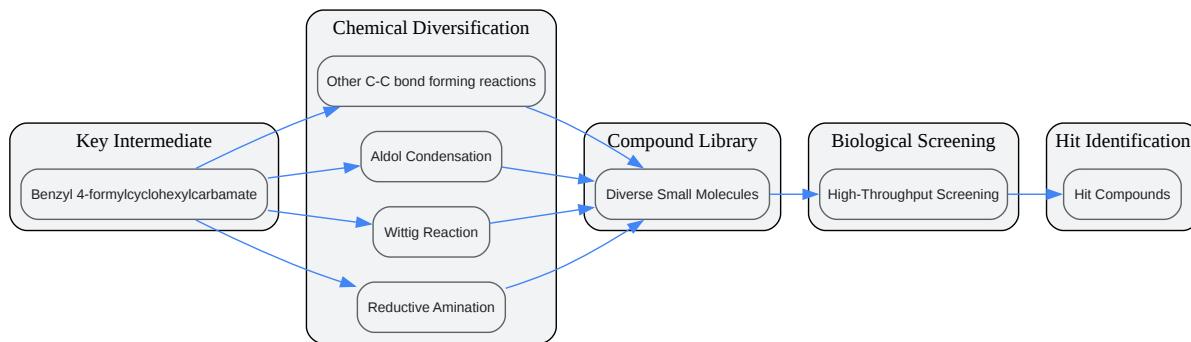
- **Dissolution:** Dissolve the starting amine (e.g., the acetal-protected 4-aminocyclohexanemethanol) in a suitable solvent such as a mixture of water and a polar organic solvent (e.g., methanol, ethanol).
- **Basification:** Add a base, such as sodium hydroxide or potassium carbonate, to the solution. The reaction is typically carried out at a reduced temperature (0 °C to room temperature).
- **Addition of Protecting Agent:** Slowly add benzyl chloroformate to the reaction mixture while maintaining the temperature.
- **Reaction:** Allow the reaction to proceed for a specified time until completion, which can be monitored by thin-layer chromatography (TLC).
- **Workup:** Once the reaction is complete, the mixture is typically worked up by extraction with an organic solvent. The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure.
- **Purification:** The crude product can be purified by techniques such as column chromatography or recrystallization to yield the pure N-Cbz protected compound.

## Role in Drug Discovery and Development

**Benzyl 4-formylcyclohexylcarbamate** is recognized as a versatile intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.<sup>[1][2]</sup> The aldehyde functionality serves as a key handle for introducing further molecular complexity through reactions such as reductive amination, Wittig reactions, and aldol condensations. The carbamate-protected amine can be deprotected at a later stage to reveal a primary amine, which can then be further functionalized.

This "building block" approach is fundamental in combinatorial chemistry and the generation of compound libraries for high-throughput screening in drug discovery programs. The cyclohexane core provides a rigid scaffold that can be used to orient functional groups in a specific three-dimensional arrangement, which is crucial for binding to biological targets such as enzymes and receptors.

The diagram below illustrates the logical relationship of **Benzyl 4-formylcyclohexylcarbamate** as a key intermediate in a drug discovery workflow.



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Caption: Role of **Benzyl 4-formylcyclohexylcarbamate** in drug discovery.

While specific signaling pathways involving this molecule have not been detailed in the available literature, its utility as a synthetic intermediate suggests its application in the development of inhibitors or modulators for a wide range of biological targets. The trans-isomer of a related compound, trans-4-aminocyclohexanecarboxylic acid, is a known intermediate for dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the treatment of diabetes.<sup>[5]</sup> This highlights the potential for derivatives of **Benzyl 4-formylcyclohexylcarbamate** to be explored for similar therapeutic areas.

## Conclusion

**Benzyl 4-formylcyclohexylcarbamate** is a valuable chemical entity for researchers and professionals in the field of drug development and organic synthesis. Its bifunctional nature, coupled with a rigid cyclohexane scaffold, provides a versatile platform for the creation of complex and diverse molecular architectures. While a complete, experimentally verified dataset of its chemical and physical properties is not yet publicly available, this guide consolidates the existing information and provides a scientifically grounded framework for its synthesis and application. Further research into the detailed characterization and biological evaluation of this compound and its derivatives is warranted to fully unlock its potential in the development of novel therapeutics.

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